molecular formula C16H15N3O B2490907 N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide CAS No. 1375226-75-7

N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide

Cat. No. B2490907
M. Wt: 265.316
InChI Key: VZUPNDDEMVSGRH-UHFFFAOYSA-N
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Description

“N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide” is a chemical compound with the linear formula C10H10N2O . It is also known as 2-Cyano-N-(2-methylphenyl)acetamide . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide” can be represented by the SMILES string CC1=C (C=CC=C1)NC (CC#N)=O . The InChI representation is 1S/C10H10N2O/c1-8-4-2-3-5-9 (8)12-10 (13)6-7-11/h2-5H,6H2,1H3, (H,12,13) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The molecular weight of “N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide” is 149.1897 . The IUPAC Standard InChIKey is BPEXTIMJLDWDTL-UHFFFAOYSA-N .

Future Directions

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of future research could be to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-5-2-3-7-14(12)15(10-17)19-16(20)9-13-6-4-8-18-11-13/h2-8,11,15H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUPNDDEMVSGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide

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